4-Phenylpyrimidine-2-thiol
Overview
Description
4-Phenylpyrimidine-2-thiol is a chemical compound with the molecular formula C10H8N2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of thioxopyrimidines, such as 4-Phenylpyrimidine-2-thiol, and their condensed analogs with an exocyclic sulfur atom has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the reaction of CuI with bis (4-phenylpyrimidine-2-thiol)alkane ligands with different spacer lengthsScientific Research Applications
Antimicrobial Applications
4-Phenylpyrimidine-2-thiol derivatives have been explored for their potential as antimicrobial agents. For instance, El-kerdawy et al. (1990) studied the synthesis of certain mercapto- and aminopyrimidine derivatives, including those of 4-Phenylpyrimidine-2-thiol, demonstrating their in vitro antimicrobial activity against various pathogenic microorganisms (El-kerdawy et al., 1990).
Photocatalysis and Optical Properties
4-Phenylpyrimidine-2-thiol compounds have been used to create copper(I) complexes with unique optical properties and high photocatalytic activity under visible light. Zhang et al. (2016) found that these complexes exhibit strong solvatochromic behavior and reversible luminescence switching, highlighting their potential in optical applications and photocatalysis (Zhang et al., 2016).
COX Inhibition and Anti-cancer Activity
The derivatives of 4-Phenylpyrimidine-2-thiol have been researched for their potency to inhibit COX-1 and COX-2 enzymes, which are significant in the context of anti-inflammatory and anti-cancer therapeutics. Seebacher et al. (2015) synthesized new 4-phenylpyrimidine-2(1H)-thiones and investigated their COX inhibition capabilities, contributing to the understanding of structure-activity relationships in this domain (Seebacher et al., 2015).
Nonlinear Optical (NLO) Applications
4-Phenylpyrimidine-2-thiol derivatives have shown promise inthe field of nonlinear optics (NLO). Hussain et al. (2020) conducted a study on thiopyrimidine derivatives, including 4-Phenylpyrimidine-2-thiol, for NLO applications. They found that these compounds exhibit significant NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
Coordination Polymers and Material Chemistry
Research by Yang et al. (2012) on coordination polymers made from CuI and bis(4-phenylpyrimidine-2-thio)alkane ligands reveals the potential of 4-Phenylpyrimidine-2-thiol in material chemistry. Their work resulted in the creation of unique structural polymers with potential applications in materials science (Yang et al., 2012).
Corrosion Inhibition
4-Phenylpyrimidine derivatives, including 4-Phenylpyrimidine-2-thiol, have been evaluated as corrosion inhibitors. Xianghong et al. (2014) found that these compounds effectively inhibit the corrosion of metals in acidic environments, indicating their potential use in corrosion protection (Xianghong et al., 2014).
Surface Protection and Electrochemistry
Wei et al. (2018) investigated the use of 4-Phenylpyrimidine monolayers in protecting copper surfaces from salt corrosion. Their findings suggest that 4-Phenylpyrimidine-2-thiol can form compact, uniform layers on metallic surfaces, offering significant protection against corrosion [(Wei et al., 2018)](https://consensus.app/papers/4phenylpyrimidine-monolayer-protection-copper-surface-wei/29cb845465af5a92ac55ee3e3ba8e187/?utm_source=chatgpt).
properties
IUPAC Name |
6-phenyl-1H-pyrimidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIMWFPBGWZKAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209171 | |
Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpyrimidine-2-thiol | |
CAS RN |
60414-59-7 | |
Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060414597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyrimidinethione, 4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYL-2-PYRIMIDINETHIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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